Ciproxifan

Vue d'ensemble

Description

Le Ciproxifan est un puissant agoniste inverse/antagoniste du récepteur H3 de l'histamine. Le récepteur H3 de l'histamine est un autorécepteur inhibiteur situé sur les terminaisons nerveuses histaminergiques, et il est considéré comme jouant un rôle dans la modulation de la libération d'histamine dans le cerveau. L'histamine a un effet excitateur dans le cerveau par l'intermédiaire des récepteurs H1 du cortex cérébral, et ainsi les médicaments tels que le this compound qui bloquent le récepteur H3 et par conséquent permettent la libération d'une plus grande quantité d'histamine ont un effet stimulant de l'éveil .

Méthodes De Préparation

Le Ciproxifan peut être synthétisé par plusieurs voies. Une méthode implique l'hydrogénation de la double liaison de l'acide 3-(4-imidazolyl)propénoïque avec de l'hydrogène sur du palladium sur carbone dans l'eau pour donner de l'acide 3-(4-imidazolyl)propionique. Celui-ci est ensuite estérifié avec de l'éthanol et de l'acide sulfurique pour former l'ester éthylique. L'ester éthylique est protégé par le chlorure de triphénylméthyle au moyen de la triéthylamine dans le diméthylformamide, ce qui donne le dérivé trityle. Ce dérivé est réduit par l'hydrure de lithium et d'aluminium dans le tétrahydrofurane pour produire du 3-(4-imidazolyl)propanol. La condensation de ce produit avec le phénol au moyen de la triphénylphosphine et de l'azodicarboxylate de diéthyle dans le tétrahydrofurane fournit l'éther, qui est ensuite déprotégé par l'acide chlorhydrique dans le tétrahydrofurane chaud .

Analyse Des Réactions Chimiques

Reversible Inhibition of Monoamine Oxidase Enzymes

Ciproxifan demonstrates dose-dependent, reversible inhibition of both MAO A and MAO B isoforms. Spectrophotometric assays using kynuramine (MAO A substrate) and benzylamine (MAO B substrate) revealed its inhibitory potency:

Table 1: MAO Inhibition by this compound

| Enzyme | Substrate | IC₅₀ (μM) ± SEM | Inhibition Type |

|---|---|---|---|

| hMAO A | Kynuramine | 11.4 ± 1.2 | Reversible |

| hMAO B | Benzylamine | 4.3 ± 0.7 | Reversible |

| rMAO A | Kynuramine | 2.1 ± 0.3 | Reversible |

| rMAO B | Benzylamine | 15.4 ± 0.3 | Reversible |

This compound showed higher affinity for rodent MAO A compared to human isoforms, with rat MAO A inhibition (IC₅₀ = 2.1 μM) being 5.4-fold more potent than human MAO A (IC₅₀ = 11.4 μM) .

Reversibility Confirmed via Dilution Assays

Dilution experiments validated the reversible nature of MAO inhibition. After preincubating hMAO A or B with this compound (10× IC₅₀) and diluting 100-fold, enzyme activity recovered to 107.7 ± 3.4% (hMAO A) and 91.4 ± 9.7% (hMAO B) of control levels, contrasting with irreversible inhibitors like l-deprenyl (hMAO B activity: 51.1 ± 2.9% post-dilution) .

Table 2: Reversibility of MAO Inhibition

| Condition | Remaining Activity (%) |

|---|---|

| hMAO A + this compound | 107.7 ± 3.4 |

| hMAO B + this compound | 91.4 ± 9.7 |

| hMAO B + l-Deprenyl | 51.1 ± 2.9 |

Substrate-Specific Inhibition Kinetics

This compound’s inhibition varied with substrate choice. For hMAO B, benzylamine (IC₅₀ = 4.3 μM) was more sensitive than phenethylamine (IC₅₀ = 37.5 μM) . Competitive binding assays suggested interactions with the enzyme’s substrate-binding pocket.

Key Findings:

-

Kynuramine (MAO A): Linear kinetics with competitive inhibition .

-

Benzylamine (MAO B): Non-linear kinetics, indicating mixed inhibition .

Species-Specific Binding Affinity

This compound’s binding affinity (Kᵢ) varied significantly between species:

This species specificity limits extrapolation of rodent data to human therapeutic contexts.

Interaction with Neurotransmitter Regulation

This compound modulates striatal neurotransmission by potentiating haloperidol-induced upregulation of proenkephalin and proneurotensin mRNA in rats. Co-administration with haloperidol increased proenkephalin mRNA by 180% versus haloperidol alone (120%) .

Table 3: Neurochemical Effects in Rat Striatum

| Parameter | Haloperidol (1 mg/kg) | Haloperidol + this compound (1.5 mg/kg) |

|---|---|---|

| Proenkephalin mRNA | 120% | 180% |

| Proneurotensin mRNA | 135% | 195% |

| Locomotor Activity | 40% of control | 25% of control |

These effects were abolished by co-treatment with H₃R agonist (R)-α-methylhistamine, confirming H₃R-dependent mechanisms .

Applications De Recherche Scientifique

Ciproxifan is a histamine H3 receptor (H3R) antagonist that has been investigated for various applications, particularly in the context of neurological disorders and cognitive enhancement . Research suggests that this compound has potential benefits in treating Alzheimer's disease, hyperactivity, and cognitive deficits .

Alzheimer's Disease

Improved Cognitive Function this compound has demonstrated the ability to reverse cognitive impairments in the APP Tg2576 mouse model of Alzheimer's disease . Studies have shown that APP(Tg2576) mice treated with this compound exhibit improved performance in spatial memory tasks, such as the swim maze, and object recognition tasks . These mice showed escape latencies indistinguishable from wild-type mice and spent more time near the previous platform location .

Reduction of Hyperactivity Alzheimer's disease mouse models often display hyperactivity, which this compound can alleviate . APP(Tg2576) mice treated with this compound showed activity levels comparable to wild-type mice .

Cognitive Enhancement

Memory Retrieval this compound has been shown to enhance contextual memory retrieval under both stress and non-stress conditions . In a study using mice, this compound increased memory retrieval of spatial discriminations and mitigated stress-induced increases in Fos expression in brain areas associated with memory and emotional responses .

Anxiety Reduction Research indicates that this compound can dampen stress-induced anxiety-like behavior . This effect suggests that H3 receptor antagonists could be useful as cognitive enhancers without exacerbating behavioral and endocrine responses to stress .

Hyperactivity

Locomotor Activity this compound has been found to alleviate hyperactivity in mouse models . Specifically, APP Tg2576 mice treated with this compound were significantly less active than those treated with saline, indicating that this compound can reverse hyperactivity in these mice .

Schizophrenia

This compound may reverse behavioral effects of MK-801, a drug that mimics the hypoglutamatergic state associated with schizophrenia in animals .

Locomotor Activity and Fine Movement this compound enhanced the effect of moderate doses of MK-801 but suppressed the effect of high doses on locomotor activity .

H3 Receptor Antagonist

This compound is a high-affinity and efficacy antagonist of the H3R in rodents . Its affinity for rodent H3R is significantly higher than for human H3R .

MAO Inhibition

This compound has been shown to inhibit human and rat MAO A and MAO B reversibly . This property may interact with animal screening data at high dosages of this compound .

Study Design

In studies investigating the effects of this compound, researchers often use a between-subjects design, where different groups of mice receive either this compound or a saline solution . The dosage of this compound is typically 3 mg/kg, based on previous research demonstrating its effectiveness in improving attention and memory in rats .

Administration

This compound is usually administered through intraperitoneal injections . Injections are given daily, starting one week before testing and continuing 30 minutes prior to each test over the subsequent weeks .

Behavioral Tests

Novel Object Recognition: This test assesses the effects of this compound on object recognition behavior . Mice are placed in a box with objects, and their interactions are recorded to measure recognition memory .

Locomotor Activity: Locomotor activity is measured to assess hyperactivity . Mice are monitored for their movement within a defined period .

Swim Maze: The swim maze tests spatial memory and learning . Mice are trained to find a hidden platform in a water maze, and the time taken to find the platform is recorded .

Data Table: Effects of this compound on Cognitive and Behavioral Measures

Dosage

The dosage of this compound is a critical factor in its effects. Dosages of 1.0 and 3.0 mg/kg have been used based on behavioral activity in tests of arousal and attention .

MAO Inhibition

Mécanisme D'action

Ciproxifan acts as an inverse agonist/antagonist at the histamine H3 receptor. By blocking the H3 receptor, it prevents the inhibitory action on histamine release, leading to increased histamine levels in the brain. This results in enhanced wakefulness and cognitive function. The H3 receptor is a G-protein coupled receptor that inhibits the release of several neurotransmitters like dopamine, histamine, serotonin, and acetylcholine. Inverse agonism/antagonism of the H3 receptor leads to accelerated release of these neurotransmitters, which is why H3 receptor inverse agonists/antagonists like this compound are recognized as promising therapeutics for several neuropathological diseases .

Comparaison Avec Des Composés Similaires

Le Ciproxifan est unique en raison de sa forte puissance et de sa sélectivité pour le récepteur H3 de l'histamine. Des composés similaires comprennent :

Iodoproxyfan : Un antagoniste très puissant et sélectif des récepteurs H3, structurellement apparenté au this compound.

Thioperamide : Un autre antagoniste du récepteur H3 ayant des effets similaires mais une structure chimique différente.

Ces composés diffèrent du this compound par leur structure chimique et leurs affinités de liaison spécifiques, mais ils partagent la caractéristique commune de cibler le récepteur H3 de l'histamine.

Activité Biologique

Ciproxifan is a selective histamine H3 receptor antagonist/inverse agonist that has garnered attention for its potential therapeutic applications in cognitive enhancement and treatment of neurological disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on neurotransmitter systems, and implications for cognitive function.

This compound primarily acts on the H3 receptor, which is a key regulator of histamine release and neurotransmitter modulation in the central nervous system. By antagonizing this receptor, this compound enhances the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine, which are crucial for cognitive processes such as learning and memory.

Key Findings:

- H3 Receptor Antagonism : this compound demonstrates high affinity for H3 receptors, particularly in rodent models. Its antagonistic action leads to increased neurotransmitter availability, which can improve cognitive functions .

- Monoamine Oxidase Inhibition : In addition to its role as an H3 antagonist, this compound has been shown to reversibly inhibit monoamine oxidase A (MAO A) and monoamine oxidase B (MAO B), enzymes involved in the degradation of neurotransmitters. This dual action may enhance its efficacy in treating conditions linked to neurotransmitter dysregulation .

Effects on Cognitive Function

This compound has been studied for its potential to enhance cognitive functions in various experimental models. Research indicates that it can improve memory retrieval and reduce anxiety-like behaviors under stress.

Experimental Evidence:

- Memory Enhancement : In a study involving rodents, this compound administration led to significant improvements in contextual memory retrieval both in stressed and non-stressed conditions. The compound mitigated stress-induced increases in neural activity markers associated with anxiety .

- Anxiety Reduction : this compound was found to dampen stress-induced anxiety responses as measured by behavioral assays such as the elevated plus maze and plasma corticosterone levels .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound through various methodologies:

Propriétés

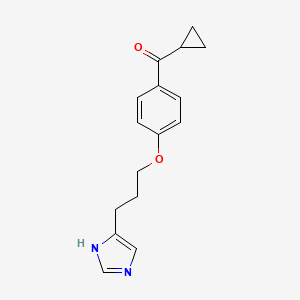

IUPAC Name |

cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14/h5-8,10-12H,1-4,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQBHJXEAYTHCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171532 | |

| Record name | Ciproxifan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184025-18-1 | |

| Record name | Ciproxifan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184025-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciproxifan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184025181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciproxifan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIPROXIFAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EVQ7IRG99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.